碘化钐

描述

Samarium diiodide is one of the most important reducing agents available to synthetic organic chemists . The lanthanide (II) reagent acts by single-electron transfer to organic substrates leading to the formation of both radical and/or anionic intermediates .

Synthesis Analysis

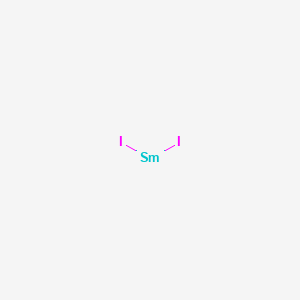

Samarium diiodide is easily prepared in nearly quantitative yields from samarium metal and either diiodomethane or 1,2-diiodoethane . When prepared in this way, its solutions are most often used without purification of the inorganic reagent .Molecular Structure Analysis

In solid samarium (II) iodide, the metal centers are seven-coordinate with a face-capped octahedral geometry . In its ether adducts, samarium remains heptacoordinate with five ether and two terminal iodide ligands .Chemical Reactions Analysis

Samarium diiodide has been utilized in the development of a broad variety of reactions, e.g., reduction of different functional groups comprising sulfones and sulfoxides, alkyl and aryl halides, epoxides, phosphine oxides, carbonyls, and conjugated double bonds, in addition to C–C bond-construction, and cascade or sequential reactions .Physical And Chemical Properties Analysis

Samarium diiodide is a green solid and forms a dark blue solution in THF . It is a strong one-electron reducing agent .科学研究应用

Synthesis of Natural Products

Samarium diiodide plays a crucial role in the synthesis of complex natural products. Its ability to effect reductive couplings makes it invaluable in constructing intricate molecular architectures found in natural compounds . It has been used to synthesize a wide range of natural products, from simple molecules to complex polycyclic structures, often simplifying the synthetic route and improving yields.

Organic Synthesis

In organic synthesis, Samarium diiodide is renowned for its use in forming carbon-carbon bonds through reductive coupling reactions . It acts as a powerful one-electron reducing agent, enabling the construction of carbocycles and oxygen-containing motifs. Its high chemoselectivity allows for the reduction of functional groups like sulfones, sulfoxides, and halides without affecting other sensitive functionalities in the molecule .

Medicinal Chemistry

While direct applications in medicinal chemistry are not extensively documented, the compound’s role in the synthesis of complex natural products, many of which have pharmacological activities, is significant . The ability to synthesize these compounds efficiently opens up possibilities for drug discovery and development.

Environmental Science

Samarium diiodide’s applications in environmental science are not directly mentioned, but its role in organic synthesis can be extrapolated to environmental remediation efforts. For instance, its reducing properties could potentially be used to degrade persistent organic pollutants in the environment .

Industrial Applications

In industrial settings, Samarium diiodide is utilized for its reducing capabilities and its role in synthetic transformations. It can be employed in large-scale syntheses of complex molecules, potentially aiding in the manufacture of materials like pharmaceuticals, agrochemicals, and polymers .

Analytical Chemistry

Samarium diiodide’s unique reactivity profile makes it a candidate for use in analytical chemistry, particularly in the development of new synthetic methodologies. Its selectivity and reactivity can be harnessed to create novel analytical reagents or processes .

Materials Science

The applications of Samarium diiodide in materials science are not explicitly detailed in the available literature. However, its chemical properties suggest potential uses in the synthesis and modification of material precursors, especially in the development of organic materials with specific electronic or structural properties .

Nanotechnology

Samarium diiodide could have implications in nanotechnology, particularly in the synthesis of nanoscale materials. Its ability to form C–C bonds and its reactivity with various functional groups might be exploited to create novel nanostructures or modify the surface chemistry of nanoparticles .

作用机制

Target of Action

Samarium(II) iodide (SmI2), also known as Samarium diiodide, is a powerful one-electron reducing agent . It primarily targets a variety of organic compounds, including halides, sulfones, aldehydes, ketones, α-acyloxy esters, and α-acyloxy lactones . These compounds are the primary targets due to their susceptibility to reduction reactions.

Mode of Action

Samarium(II) iodide interacts with its targets through a nonchain, electron-transfer reaction . This interaction generates carbon-centered radicals, which undergo various reactions such as hydrogen-atom abstraction and ring formation . These radicals can also combine with SmI2 to produce organosamarium compounds .

Biochemical Pathways

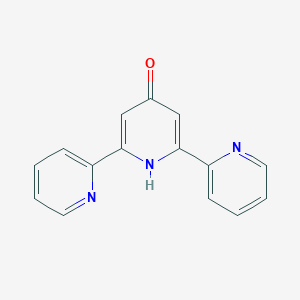

Samarium(II) iodide affects several biochemical pathways. It is used in the construction of carbocycles and oxygen-containing motifs . It is also used for carbon-carbon bond formation, for example, in a Barbier reaction (similar to the Grignard reaction) between a ketone and an alkyl iodide to form a tertiary alcohol . Furthermore, it is used in the synthesis of nitrogen heterocycles, which are vital structural motifs in biologically-active natural products and pharmaceuticals .

Pharmacokinetics

It’s worth noting that the reactivity and selectivity of smi2 can be dramatically changed based on solvent effects .

Result of Action

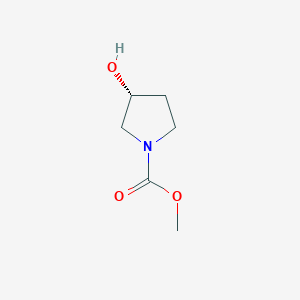

The result of Samarium(II) iodide’s action is the transformation of target compounds through reduction reactions. For instance, it can reduce α,β-unsaturated esters with carbonyl compounds, whereby substituted γ-lactones can easily be prepared . It also promotes the reductive dimerization of allylic or benzylic halides .

Action Environment

The action of Samarium(II) iodide is influenced by environmental factors such as the presence of water and the type of solvent used. Its reduction potential and ability to promote the reduction of diverse organic substrates vary widely according to the solvent and the presence of various additives . It is sensitive to air, but its reactions can tolerate the presence of water .

安全和危害

未来方向

属性

IUPAC Name |

diiodosamarium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Sm/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWABSHMGXMCRK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Sm]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SmI2, I2Sm | |

| Record name | Samarium(II) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Samarium(II)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Samarium diiodide | |

CAS RN |

32248-43-4 | |

| Record name | Samarium iodide (SmI2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32248-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Samarium diiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032248434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium(II) iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B145385.png)

![Methyl Imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B145387.png)

![(2S)-2-[[(2S)-2-[[2-[[5-[5-[4-[1-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid](/img/structure/B145397.png)

![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B145403.png)